![molecular formula C14H17NO2 B2559095 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 351370-94-0](/img/structure/B2559095.png)

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

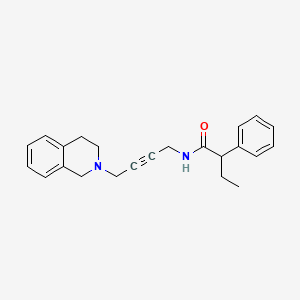

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the molecular formula C14H17NO2 . It is a light yellow solid . This compound is often used in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid involves a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions . The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .

Molecular Structure Analysis

The InChI code for 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) . The molecular weight of the compound is 231.29 .

Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid are complex and involve multiple steps. For instance, the preparation of enantioenriched α-amino acid derivatives by alkylation of benzophenone imines of glycine alkyl esters under chiral phase-transfer catalysis (PTC) was first introduced by O’Donnell in 1978 .

Physical And Chemical Properties Analysis

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid is a light yellow solid . It has a molecular weight of 231.29 . The InChI code for this compound is 1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .

Aplicaciones Científicas De Investigación

Azelaic Acid's Pharmacological Properties

Azelaic acid, a saturated dicarboxylic acid, has demonstrated efficacy in treating acne and hyperpigmentary skin disorders. Its mechanism of action may be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, highlighting the therapeutic potential of certain carboxylic acids in dermatology (Fitton & Goa, 1991).

Carboxylic Acids in Plant-Derived Compounds

Natural carboxylic acids from plants exhibit a range of biological activities. Structural differences among these acids affect their antioxidant, antimicrobial, and cytotoxic activities. This review suggests the importance of carboxylic acids' structural attributes in determining their biological functions, which could be relevant for designing compounds with specific activities (Godlewska-Żyłkiewicz et al., 2020).

Inhibition by Carboxylic Acids in Biocatalysis

Understanding the inhibitory effects of carboxylic acids on microbes is crucial for metabolic engineering. This knowledge can enhance the production of biorenewable chemicals, demonstrating the role of carboxylic acids in industrial biotechnology and microbial tolerance improvement strategies (Jarboe et al., 2013).

Applications in Nylon Material Production

Medium-chain dicarboxylic acids (MDCAs) are critical for nylon production and serve as platform chemicals across various industries. Biotechnological advancements in MDCAs' production from biowaste highlight the environmental and economic benefits of carboxylic acids in sustainable manufacturing processes (Li et al., 2020).

Propiedades

IUPAC Name |

5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13(17)12-9-15(10-14(12)6-7-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAZATCEOJHMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)